

Application Note: ^1H and ^{13}C NMR Analysis of Protected Lysine

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Compound of Interest

Compound Name: *Boc-D-lysine(ip/cbz)*

CAS No.: 135101-22-3

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Introduction

Lysine, an essential amino acid, possesses two primary amino groups: the α -amino group and the ϵ -amino group. In peptide synthesis and other biochemical modifications, selective protection of these amino groups is crucial to ensure regioselectivity and prevent unwanted side reactions. Common protecting groups for lysine include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ^1H and ^{13}C NMR, is an indispensable tool for verifying the successful installation and removal of these protecting groups, as well as for confirming the overall structure and purity of the protected lysine derivatives. This application note provides a comprehensive guide to the ^1H and ^{13}C NMR analysis of protected lysine, intended for researchers, scientists, and professionals in drug development.

Principles of NMR Analysis for Protected Lysine

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ^1H and ^{13}C , can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ).^[1] The chemical shift, reported in parts per million (ppm), provides valuable information about the structure of a molecule.

For protected lysine, ^1H and ^{13}C NMR spectra will exhibit characteristic signals for the lysine backbone, the side chain, and the protecting group itself. The presence, position, and multiplicity of these signals allow for unambiguous structural elucidation.

- ^1H NMR: Provides information on the number of different types of protons, their relative numbers (through integration), and their connectivity (through spin-spin coupling).
- ^{13}C NMR: Provides information on the number of different types of carbon atoms in a molecule. The chemical shifts of carbonyl carbons are particularly sensitive to the local environment and can be influenced by solvent polarity and hydrogen bonding.[2]

Experimental Protocols

Sample Preparation

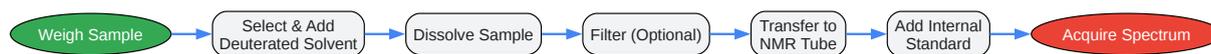
Proper sample preparation is critical for obtaining high-quality NMR spectra.

Protocol:

- **Sample Weighing:** Accurately weigh 5-25 mg of the protected lysine derivative for ^1H NMR and 50-100 mg for ^{13}C NMR.[3]
- **Solvent Selection:** Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Deuterated Chloroform (CDCl_3), Deuterated Dimethyl Sulfoxide ($\text{DMSO-}d_6$), and Deuterium Oxide (D_2O). The choice of solvent can affect the chemical shifts of the analyte.[4][5][6][7]
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or swirling can aid dissolution.
- **Filtration (Recommended):** If any particulate matter is observed, filter the solution through a glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to prevent distortion of the magnetic field.[3][8]
- **Internal Standard:** For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) for organic solvents or Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions is recommended.[3][9]

- Capping and Labeling: Securely cap the NMR tube and label it clearly.

Workflow for NMR Sample Preparation



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Caption: Workflow for preparing a protected lysine sample for NMR analysis.

NMR Data Acquisition

The following are general parameters for acquiring ^1H and ^{13}C NMR spectra. Instrument-specific parameters may need to be optimized.

^1H NMR Acquisition Parameters:

- Spectrometer Frequency: 400 MHz or higher
- Pulse Program: Standard single-pulse experiment
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 2-4 seconds
- Spectral Width: 12-16 ppm

^{13}C NMR Acquisition Parameters:

- Spectrometer Frequency: 100 MHz or higher
- Pulse Program: Proton-decoupled single-pulse experiment
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)

- Relaxation Delay: 2-5 seconds
- Acquisition Time: 1-2 seconds
- Spectral Width: 200-250 ppm

Data Processing and Interpretation

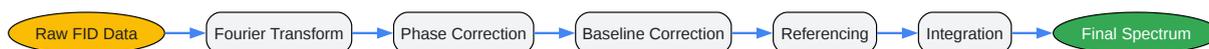
Data Processing

Raw NMR data (Free Induction Decay - FID) must be processed to obtain the final spectrum.

Processing Workflow:

- Fourier Transform (FT): Converts the time-domain FID to a frequency-domain spectrum.[8]
- Phasing: Adjusts the phase of the spectrum to ensure all peaks are in the positive absorptive mode.[8]
- Baseline Correction: Corrects the baseline to be flat and at zero intensity.[8]
- Referencing: Calibrates the chemical shift axis using the internal standard or the residual solvent peak.[8][9]
- Integration: Determines the relative ratios of protons by integrating the area under each peak.[8]

NMR Data Processing Workflow



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Caption: Post-acquisition workflow for processing NMR data.

Interpretation of Spectra

The chemical shifts of the protons and carbons in protected lysine are influenced by the electron-withdrawing or -donating nature of the protecting groups.

Typical ^1H and ^{13}C NMR Chemical Shift Ranges for Protected Lysine:

Group	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)	Notes
Lysine α -H	~4.0 - 4.5	~53 - 57	
Lysine β , γ , δ -CH ₂	~1.3 - 2.0	~22 - 35	Complex overlapping multiplets.
Lysine ϵ -CH ₂	~3.0 - 3.2	~39 - 41	Shift is sensitive to the ϵ -amino protecting group.
Boc (tert-butyl)	~1.4	~28 (CH ₃), ~80 (quaternary C)	Characteristic sharp singlet for the 9 protons.
Cbz (benzyl)	~7.3 (aromatic), ~5.1 (CH ₂)	~127-137 (aromatic), ~67 (CH ₂)	Aromatic protons appear as a multiplet.
Fmoc (fluorenyl)	~7.2 - 7.8 (aromatic), ~4.2 - 4.5 (CH, CH ₂)	~120-144 (aromatic), ~47 (CH), ~67 (CH ₂)	Complex aromatic region.
Carboxyl (COOH)	~10 - 13 (variable)	~170 - 176	Often broad and may exchange with D ₂ O.
Amide (NH)	~5.0 - 8.5 (variable)	N/A	Often broad and may exchange with D ₂ O.

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Example Spectra Analysis:

- Boc-Lys-OH: The ^1H NMR spectrum will show a prominent singlet at around 1.4 ppm, integrating to 9 protons, confirming the presence of the Boc group.[\[10\]](#)

- Z-Lys(Boc)-OH: The ^1H NMR spectrum will display signals for both the Cbz and Boc groups. Aromatic protons from the Cbz group will appear around 7.3 ppm, and the benzylic CH_2 protons around 5.1 ppm.[11] The ^{13}C NMR will also show characteristic signals for both protecting groups.[12]
- Fmoc-Lys-OH: The ^1H NMR spectrum is characterized by a complex set of aromatic signals between 7.2 and 7.8 ppm, corresponding to the fluorenyl group.[13]

Advanced NMR Techniques

For complex structures or for unambiguous assignment of all signals, two-dimensional (2D) NMR techniques are invaluable.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is useful for tracing the connectivity of the lysine side chain.[14][15]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ^1H and ^{13}C nuclei. This is a powerful tool for assigning carbon signals based on their attached protons. [16][17]
- HMBC (Heteronuclear Multiple Bond Correlation): Correlates ^1H and ^{13}C nuclei over longer ranges (typically 2-3 bonds). This can be used to connect different fragments of the molecule.
- TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, which is particularly useful for identifying all the protons of an amino acid residue.[14][18]

Troubleshooting

- Poor Resolution: May be due to sample aggregation, high viscosity, or improper shimming. Diluting the sample or changing the solvent may help.
- Broad Peaks: Exchangeable protons (e.g., -OH, -NH) often appear as broad signals. Adding a drop of D_2O will cause these peaks to disappear, confirming their identity.
- Impurity Signals: Unidentified signals may be due to residual solvents, starting materials, or by-products.[19][20] Comparing the spectrum to reference data for common impurities can

aid in their identification.

Conclusion

^1H and ^{13}C NMR spectroscopy are powerful and essential techniques for the structural characterization and purity assessment of protected lysine derivatives. By understanding the principles of NMR and following the outlined protocols, researchers can confidently verify the structures of these critical building blocks in peptide synthesis and drug development. The use of advanced 2D NMR techniques can further enhance the level of detail and confidence in structural assignments.

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